molecular formula C22H22ClN3O5S B2958439 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 500266-91-1

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

Cat. No.: B2958439
CAS No.: 500266-91-1
M. Wt: 475.94
InChI Key: LSEUAYPLUDNOCA-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O5S and its molecular weight is 475.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Abdulla et al. (2014) describes the synthesis of novel pyrazole derivatives with potential anti-inflammatory activities. These compounds were synthesized from benzamides, highlighting a method that could be relevant for synthesizing and investigating the pharmacological activities of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide. The research demonstrates the potential for discovering new therapeutic agents through the chemical modification and investigation of benzamide derivatives (Abdulla et al., 2014).

Molecular Structure and Intermolecular Interactions

Karabulut et al. (2014) investigated the molecular structure and intermolecular interactions of a benzamide compound through X-ray diffraction and DFT calculations. This approach of characterizing molecular structures and understanding how intermolecular interactions influence molecular geometry and properties could be applied to the study of this compound for its potential applications in material science or drug design (Karabulut et al., 2014).

Anti-HIV and Cytotoxic Activities

Research by Khalid et al. (2015) on pyrazolobenzothiazine-based hydrazones demonstrates the potential of related compounds in inhibiting HIV, with specific compounds showing activity at EC50 values <20 µM. This study suggests a framework for assessing the biological activity of complex benzamide derivatives against viral infections and their cytotoxicity, providing a basis for further exploration of this compound in antiviral research (Khalid et al., 2015).

Corrosion Inhibition

Saraswat and Yadav (2020) explored the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic medium. Their methodology for evaluating corrosion inhibition efficiency through electrochemical techniques could be applicable to studying the compound , particularly if its structural features contribute to interaction with metal surfaces. This indicates potential applications in materials science and engineering (Saraswat & Yadav, 2020).

Anticancer Activities

A novel rearrangement reaction study by Koltai et al. (1973) on thiazolin-4-ones could serve as a reference for synthetic strategies and chemical transformations relevant to the synthesis and functional exploration of this compound. Investigating such rearrangements and reactions could uncover new pathways for enhancing the compound's activity or modifying its structure for specific applications (Koltai et al., 1973).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S/c1-3-30-19-9-8-14(10-20(19)31-4-2)22(27)24-21-17-12-32(28,29)13-18(17)25-26(21)16-7-5-6-15(23)11-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEUAYPLUDNOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.